2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dichloro-2-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for halogen substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of new functional groups in place of halogens.
Scientific Research Applications
2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2-methoxyphenyl)ethan-1-ol: Similar structure but lacks the dichloro substitution.
3,5-Dichloro-2-hydroxyacetophenone: Contains similar chlorinated aromatic ring but different functional groups.
Uniqueness
2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol is unique due to the presence of both amine and alcohol groups along with dichloro and methoxy substitutions.
Properties
Molecular Formula |
C9H11Cl2NO2 |
---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11Cl2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3 |
InChI Key |
XQNCSGZIAYVDHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(CO)N |
Origin of Product |
United States |
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